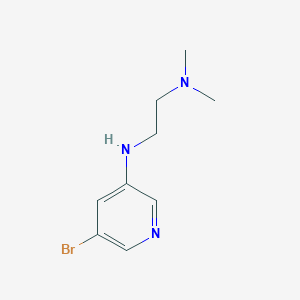![molecular formula C17H17Cl2NO3 B7637351 2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide, commonly referred to as DCM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as an acetamide and is commonly used in the synthesis of various drugs due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of DCM is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This leads to the inhibition of cell growth and the reduction of inflammation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects
Studies have shown that DCM has several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and analgesic properties. Additionally, DCM has been shown to have a low toxicity profile, making it an attractive compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCM is its high yield in synthesis, making it readily available for scientific research. Additionally, its low toxicity profile makes it a safe compound to work with in lab experiments. However, one limitation of DCM is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on DCM, including its potential use as a therapeutic agent for cancer, inflammation, and pain management. Additionally, further studies are needed to fully understand the mechanism of action of DCM and to explore its potential use in the synthesis of various drugs. Finally, there is a need for more research on the safety and toxicity profile of DCM to ensure its safe use in clinical settings.
Conclusion
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its unique chemical properties have made it a valuable compound in the synthesis of various drugs, and its low toxicity profile makes it a safe compound to work with in lab experiments. Further research is needed to fully understand the mechanism of action of DCM and to explore its potential use in clinical settings.
Synthesemethoden
The synthesis of DCM involves the reaction between 2,4-dichlorophenol and N-[(4-methoxyphenyl)methyl]-N-methylacetamide. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is then purified using various chromatography techniques. The yield of DCM synthesis is typically high, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
DCM has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an analgesic. Additionally, DCM has been used in the synthesis of various drugs, including herbicides and fungicides. Its unique chemical properties make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-20(10-12-3-6-14(22-2)7-4-12)17(21)11-23-16-8-5-13(18)9-15(16)19/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWBABQIRRKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)




![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)


![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)